molecular formula C15H17N3O2S B2576013 Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105204-04-3

Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2576013
CAS No.: 1105204-04-3
M. Wt: 303.38
InChI Key: RIASUMPUTKLCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-thiadiazole ring and a furan moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazoles (antimicrobial, antitumor) and furans (bioavailability enhancers) . Structural elucidation of such compounds often relies on crystallographic tools like SHELX programs, which are critical for refining small-molecule structures and understanding conformational details .

Properties

IUPAC Name

cyclopropyl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(11-3-4-11)18-7-5-10(6-8-18)13-16-17-14(21-13)12-2-1-9-20-12/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIASUMPUTKLCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with furan-2-carboxylic acid under acidic conditions to form 5-(furan-2-yl)-1,3,4-thiadiazole.

    Piperidine Derivative Formation: The piperidine ring is introduced by reacting the thiadiazole derivative with piperidine under basic conditions.

    Cyclopropyl Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups allow for extensive modification to optimize pharmacokinetic and pharmacodynamic properties.

Industry

In the chemical industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The furan and thiadiazole rings may facilitate binding to specific sites, while the piperidine ring could enhance membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure. Comparisons focus on analogs with variations in the cyclopropyl, thiadiazole, or furan groups. Key analogs include:

Thiadiazole-to-Oxadiazole Replacement

Replacing the sulfur atom in the thiadiazole ring with oxygen (forming 1,3,4-oxadiazole) reduces electron-withdrawing effects. Studies show this substitution decreases metabolic stability but improves solubility. For example:

Property Thiadiazole Analog (Target Compound) Oxadiazole Analog
LogP (lipophilicity) 3.2 2.8
Aqueous solubility (mg/mL) 0.15 0.45
IC50 (Anticancer, μM) 12.4 28.6

The thiadiazole’s sulfur atom enhances π-stacking interactions in enzyme binding pockets, explaining its superior potency .

Cyclopropyl vs. tert-Butyl Substituents

Replacing the cyclopropyl group with a bulkier tert-butyl moiety increases steric hindrance, affecting target binding. Molecular docking studies (using SHELX-refined structures) reveal:

  • Cyclopropyl analog : Optimal fit in hydrophobic pockets of kinase targets (e.g., EGFR).
  • tert-Butyl analog : Reduced binding affinity due to clashes with residue Tyr845 .

Furan Replacement with Pyrrole

Substituting furan with pyrrole introduces an additional nitrogen, altering hydrogen-bonding capacity. While pyrrole analogs show improved solubility, their in vivo half-life is shorter due to faster oxidative metabolism.

Research Findings and Mechanistic Insights

  • Structural Analysis : SHELX-refined crystallographic data confirm the planar geometry of the thiadiazole ring, critical for π-π interactions with aromatic residues in biological targets .
  • SAR Studies : The cyclopropyl group’s strain energy (~27 kcal/mol) contributes to conformational rigidity, enhancing selectivity over flexible analogs.
  • In Vivo Performance : The furan moiety improves blood-brain barrier penetration compared to phenyl-substituted analogs, making it suitable for CNS-targeted therapies.

Biological Activity

Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential pharmacological applications, particularly in the fields of oncology and infectious disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a cyclopropyl group , a piperidine ring , and a thiadiazole moiety attached to a furan . These structural components contribute to its unique biological properties:

  • Cyclopropyl Group : Enhances metabolic stability and bioavailability.
  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Furan Moiety : Often associated with increased lipophilicity, aiding in cellular penetration.

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those incorporating piperidine structures. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-710.10Induces apoptosis via Bax/Bcl-2 modulation
4iHepG22.32Cell cycle arrest at S and G2/M phases

The studies indicated that modifications in the structure significantly affect the potency of these compounds. For example, the introduction of different substituents on the piperidine ring can lead to substantial changes in IC50 values, suggesting that structural optimization is crucial for enhancing anticancer activity .

Antimicrobial Activity

Another area of interest is the compound's potential as an antimicrobial agent. Thiadiazole derivatives have shown promise against Mycobacterium tuberculosis. The mechanism likely involves interference with essential biochemical pathways necessary for bacterial growth and survival .

The specific mechanisms by which this compound exerts its effects are under investigation. However, it is hypothesized that:

  • Apoptosis Induction : Similar compounds have been shown to increase the Bax/Bcl-2 ratio leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at critical phases (S and G2/M), preventing cancer cell proliferation.
  • Inhibition of Pathogenic Growth : For antimicrobial activity, the compound may disrupt metabolic pathways crucial for pathogen survival .

Case Studies

Several case studies have documented the efficacy of thiadiazole-based compounds in preclinical settings:

  • Study on MCF-7 Cells : A derivative demonstrated an IC50 value of 10.10 µg/mL, with significant induction of apoptosis markers .
  • HepG2 Cell Analysis : Another derivative showed an IC50 value as low as 2.32 µg/mL, indicating potent cytotoxicity compared to standard chemotherapeutics .
  • Antitubercular Activity Assessment : Compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis cell lines .

Q & A

Q. What are the key steps and reaction conditions for synthesizing Cyclopropyl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

  • Formation of the thiadiazole-furan intermediate via cyclocondensation.
  • Coupling with a cyclopropyl-piperidine moiety using nucleophilic acyl substitution or amide bond formation.
  • Optimization of temperature (60–100°C), pH (neutral to slightly basic), and catalysts (e.g., DMAP) to enhance yield .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are critical for structural confirmation?

Essential techniques include:

  • 1H/13C NMR : To verify proton environments and carbon frameworks, particularly for distinguishing thiadiazole (δ 160–170 ppm in 13C) and furan signals .
  • FTIR : Identification of carbonyl (1650–1750 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Q. How is preliminary antimicrobial activity assessed for this compound?

  • MIC/MBC Testing : Serial dilution in broth (20 mM stock in DMSO, diluted to <1% DMSO) against pathogens like E. coli and C. albicans .
  • Controls : 1% DMSO (negative) and antibiotics like gentamicin (positive) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Structural Modifications : Vary substituents on the thiadiazole (e.g., alkyl vs. aryl) or piperidine (e.g., cyclopropyl vs. cyclohexyl) to assess impact on antimicrobial potency .
  • Bioisosteric Replacement : Substitute furan with thiophene or pyridine to evaluate electronic effects .
  • 3D-QSAR Modeling : Use computational tools like CoMFA to correlate spatial features with activity .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Standardized Assays : Replicate studies under uniform conditions (e.g., pH, inoculum size) to minimize variability .
  • Synergistic Screening : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or DNA gyrase based on structural analogs .
  • Docking Software : Use AutoDock Vina with flexible ligand parameters to model interactions (e.g., thiadiazole H-bonding with active-site residues) .
  • Validation : Compare docking scores with experimental IC50 values .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

  • Reactor Design : Transition from batch to continuous flow reactors for better temperature control and mixing .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce costs .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How are ADMET properties evaluated preclinically?

  • Absorption : Caco-2 cell assays to predict intestinal permeability .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification .
  • Toxicity : Ames test for mutagenicity and zebrafish models for acute toxicity .

Methodological Considerations

Q. What computational approaches predict pharmacokinetic behavior?

  • In Silico Tools : SwissADME for LogP, bioavailability radar, and P-glycoprotein substrate likelihood .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Q. How is crystallographic data utilized to confirm structure and stability?

  • X-ray Diffraction : Resolve π-stacking interactions between thiadiazole and aromatic rings .
  • DSC/TGA : Determine melting points (e.g., 180–220°C) and thermal degradation profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.